2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide
Description
This compound features a decahydroquinoxalin core (fully saturated bicyclic ring) substituted at position 1 with a 2-chlorophenyl carbonyl group and at position 2 with an N-(3-methylphenyl)acetamide moiety. The 2-chlorophenyl group introduces electron-withdrawing effects, while the 3-methylphenyl acetamide may enhance lipophilicity and influence binding interactions .
Properties
Molecular Formula |
C24H26ClN3O3 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-[1-(2-chlorobenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H26ClN3O3/c1-15-7-6-8-16(13-15)26-22(29)14-21-23(30)27-19-11-4-5-12-20(19)28(21)24(31)17-9-2-3-10-18(17)25/h2-3,6-10,13,19-21H,4-5,11-12,14H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
ADMBSTHGQDPLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Decahydroquinoxalinone Core: This can be achieved through the hydrogenation of quinoxaline derivatives under high pressure and temperature conditions.
Introduction of the Chlorophenyl Group: This step involves the acylation of the decahydroquinoxalinone core with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with 3-methylphenylamine and acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise in various medicinal chemistry applications, particularly due to its structural features that may exhibit biological activity.
Anticancer Activity
Research indicates that derivatives of quinoxaline compounds can possess anticancer properties. For instance, studies have demonstrated that quinoxaline-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Antimicrobial Properties
The presence of the chlorophenyl group may enhance the compound's antimicrobial efficacy. Compounds with similar structures have been reported to exhibit significant antimicrobial activity against various pathogens, making this compound a candidate for further investigation in this area .
Material Science Applications
The unique electronic properties of this compound may lend themselves to applications in material science.
Organic Semiconductors
Due to its conjugated structure, this compound could be explored for use in organic semiconductors. Research has shown that quinoxaline derivatives can improve charge transport properties in organic electronic devices.
Conductive Polymers
The incorporation of this compound into polymer matrices may enhance conductivity and stability, making it suitable for applications in flexible electronics and sensors .
Biological Research Applications
In biological research, this compound can serve as a tool for studying various biochemical processes.
Enzyme Inhibition Studies
The structural motifs present in this compound suggest potential interactions with enzymes. For example, studies on related compounds have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways, which could be explored further with this molecule .
Receptor Binding Studies
The ability of this compound to bind to specific receptors can be investigated using radiolabeled variants. This application is crucial for understanding drug-receptor interactions and developing new therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
N-(3-Nitrophenyl) Analogs
- Compound from : 2-{1-[(4-Methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide Key Differences:
- Quinoxalin Ring: Partially saturated (tetrahydro) vs. fully saturated (decahydro) in the target compound.
- Aryl Carbonyl Group : 4-Methylphenyl (electron-donating) vs. 2-chlorophenyl (electron-withdrawing).
- Acetamide Substituent: 3-Nitrophenyl (strongly electron-withdrawing) vs. 3-methylphenyl (electron-donating). Implications: The nitro group may enhance reactivity but reduce metabolic stability compared to the methyl group. The tetrahydroquinoxalin ring offers less conformational rigidity than the decahydro version .
Sulfamoylphenyl Derivatives
- Compound 13a (): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)acetamide Key Differences:
- Core Structure: Cyano-hydrazinylidene vs. decahydroquinoxalin.
- Substituents: Sulfamoylphenyl (polar, hydrogen-bonding) vs. 3-methylphenyl (non-polar). Implications: The sulfamoyl group increases solubility but may reduce membrane permeability compared to the target compound .
Heterocyclic Modifications
Quinoxaline vs. Thienopyrimidine
- Compound from : 2-(1-{[(2,5-Dichlorophenyl)carbamoyl]methyl}-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide Key Differences:
- Heterocycle: Thienopyrimidine (aromatic, planar) vs. decahydroquinoxalin (non-aromatic, flexible).
- Substituents: Dichlorophenyl carbamoyl vs. 2-chlorophenyl carbonyl. Implications: The thienopyrimidine core may engage in π-π stacking interactions, while the decahydroquinoxalin offers 3D diversity for target binding .
Imidazolylsulfanyl Derivatives
- Compounds from : e.g., 2-({1-[(2-Chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- Key Differences :
- Linker : Sulfanyl group vs. carbonyl in the target compound.
- Heterocycle: Imidazole (basic, hydrogen-bonding) vs. decahydroquinoxalin. Implications: The sulfanyl linker may alter electronic properties and redox stability .
Conformational and Crystallographic Insights
- : 2-Chloro-N-(3-methylphenyl)acetamide exhibits a syn conformation of the N–H bond relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogs.
- Implications : Substituent position (meta vs. para) and electronic nature (methyl vs. nitro) critically influence molecular packing and hydrogen-bonding networks, which may affect bioavailability .
Biological Activity
The compound 2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and therapeutic potential.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.85 g/mol. The structural features include a quinoxaline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O2 |
| Molecular Weight | 359.85 g/mol |
| IUPAC Name | 2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide |
| InChI Key | [To be determined] |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the quinoxaline moiety suggests that it may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, thereby modulating physiological responses.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoxaline exhibit significant antimicrobial effects, which could extend to this compound.
Biological Activity Studies
Recent studies have explored the biological activities of related quinoxaline derivatives, providing insights into the potential effects of this compound.
Antiviral Activity
Research indicates that quinoxaline derivatives can inhibit viral replication. For instance, compounds with similar structures have shown efficacy against respiratory viruses such as SARS-CoV-2 by modulating immune responses and inhibiting viral proteases .
Anticancer Properties
Quinoxaline derivatives have been reported to possess anticancer properties against various cell lines, including breast (MCF7), lung (NCI-H460), and CNS (SF-268) cancer cells. A study demonstrated that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antifungal Activity
Quinoxalines have also been tested for antifungal properties against several fungal species. The results suggest that modifications to the quinoxaline structure can enhance antifungal efficacy, making it a promising scaffold for developing new antifungal agents .
Case Studies
- Inhibition of Viral Proteases : A study on quinoxaline derivatives showed that modifications at specific positions enhanced their ability to inhibit viral proteases, which are crucial for viral replication .
- Cytotoxicity Assessments : In vitro studies on related compounds revealed low cytotoxicity in non-cancerous cell lines while maintaining high antiviral and anticancer activity, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
